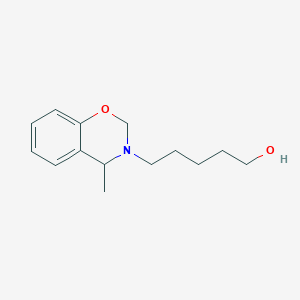
5-(4-Methyl-2H-1,3-benzoxazin-3(4H)-yl)pentan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Methyl-2H-1,3-benzoxazin-3(4H)-yl)pentan-1-ol is an organic compound that belongs to the class of benzoxazines. Benzoxazines are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic synthesis. This compound features a benzoxazine ring fused with a pentanol chain, which imparts unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methyl-2H-1,3-benzoxazin-3(4H)-yl)pentan-1-ol typically involves the following steps:
Formation of the Benzoxazine Ring: The benzoxazine ring can be synthesized through a cyclization reaction involving an amine and a phenol derivative under acidic or basic conditions.
Attachment of the Pentanol Chain: The pentanol chain can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the benzoxazine ring is replaced by the pentanol moiety.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Catalysts: To enhance reaction rates and selectivity.
Purification Techniques: Such as distillation, crystallization, or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
5-(4-Methyl-2H-1,3-benzoxazin-3(4H)-yl)pentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The benzoxazine ring can be reduced to form a benzoxazoline.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Such as alkoxides or amines for substitution reactions.
Major Products
Oxidation Products: Ketones or aldehydes.
Reduction Products: Benzoxazolines.
Substitution Products: Various substituted benzoxazines.
科学的研究の応用
Chemistry
Synthesis of Advanced Materials: Used as a monomer in the production of high-performance polymers and resins.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Biological Activity: Potential antimicrobial, antifungal, or anticancer properties.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Industry
Coatings and Adhesives: Used in the formulation of durable coatings and adhesives.
作用機序
The mechanism of action of 5-(4-Methyl-2H-1,3-benzoxazin-3(4H)-yl)pentan-1-ol depends on its specific application:
Biological Activity: May interact with cellular targets such as enzymes or receptors, disrupting normal cellular functions.
Catalysis: Acts as a ligand, coordinating with metal centers to facilitate catalytic reactions.
類似化合物との比較
Similar Compounds
Benzoxazine Derivatives: Compounds with similar benzoxazine rings but different substituents.
Pentanol Derivatives: Compounds with similar pentanol chains but different ring structures.
Uniqueness
Structural Features: The combination of a benzoxazine ring with a pentanol chain imparts unique chemical and physical properties.
Applications: Its specific structure may offer advantages in certain applications, such as enhanced stability or reactivity.
特性
CAS番号 |
651304-85-7 |
|---|---|
分子式 |
C14H21NO2 |
分子量 |
235.32 g/mol |
IUPAC名 |
5-(4-methyl-2,4-dihydro-1,3-benzoxazin-3-yl)pentan-1-ol |
InChI |
InChI=1S/C14H21NO2/c1-12-13-7-3-4-8-14(13)17-11-15(12)9-5-2-6-10-16/h3-4,7-8,12,16H,2,5-6,9-11H2,1H3 |
InChIキー |
MGCDLGZUOHBFBV-UHFFFAOYSA-N |
正規SMILES |
CC1C2=CC=CC=C2OCN1CCCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzamide, 2-[(1,3-benzodioxol-5-ylmethyl)methylamino]-](/img/structure/B12610859.png)
![(4-{[4-(2-Phenoxyethyl)piperazin-1-yl]methyl}phenyl)(phenyl)methanone](/img/structure/B12610872.png)
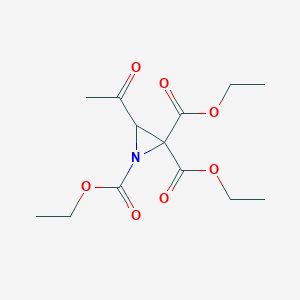
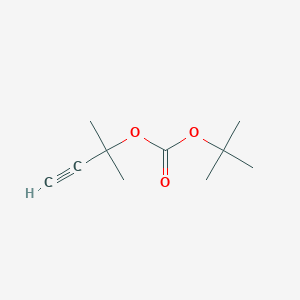
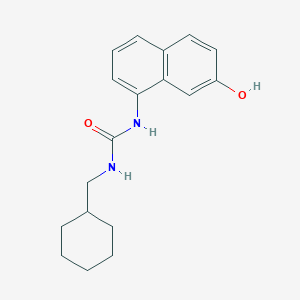
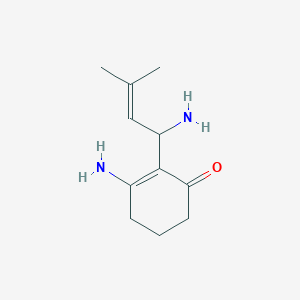

methyl thiocyanate](/img/structure/B12610886.png)
![6-(2-Fluorophenyl)-4-(2-methylpropoxy)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12610890.png)
![{4-[2-(4-Methoxyphenoxy)ethyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone](/img/structure/B12610891.png)
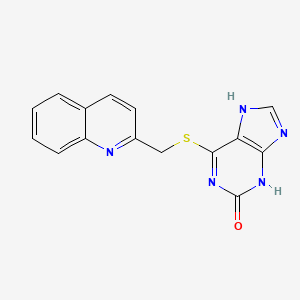
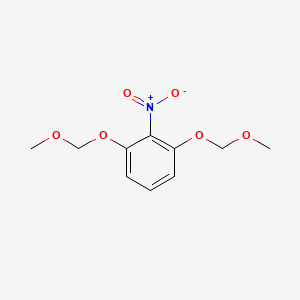
![2-[(1-Benzothiophen-3-yl)methyl]-4,5-dichloro-1,2-thiazol-3(2H)-one](/img/structure/B12610923.png)
![[3,5-Bis(2-acetyl-5-methoxyphenyl)-2-[bis(2-acetyl-5-methoxyphenoxy)phosphanyloxymethyl]-6-methyl-4-methylsulfanylphenyl] phosphite](/img/structure/B12610930.png)
